molecular formula C18H16FN3O3S B2780574 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851865-95-7

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2780574
CAS No.: 851865-95-7
M. Wt: 373.4
InChI Key: USEGEWLYFAECLN-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of fluorophenyl, methylsulfanyl, dihydroimidazolyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole may be studied for its potential as a pharmacophore. Its ability to interact with biological targets could lead to the development of new drugs.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole stands out due to its combination of functional groups

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-12-2-5-14(10-16(12)22(24)25)17(23)21-9-8-20-18(21)26-11-13-3-6-15(19)7-4-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGEWLYFAECLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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